

Application Notes and Protocols for Creating a BAI1 Knockout Mouse Model

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Compound of Interest

Compound Name: BAI1

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These application notes provide a comprehensive guide for the generation and characterization of a Brain-specific Angiogenesis Inhibitor 1 (**BAI1**) knockout mouse model. This model is a valuable tool for investigating the diverse roles of **BAI1** in neuronal development, synaptogenesis, immune response, and its implications in neurological disorders and cancer.

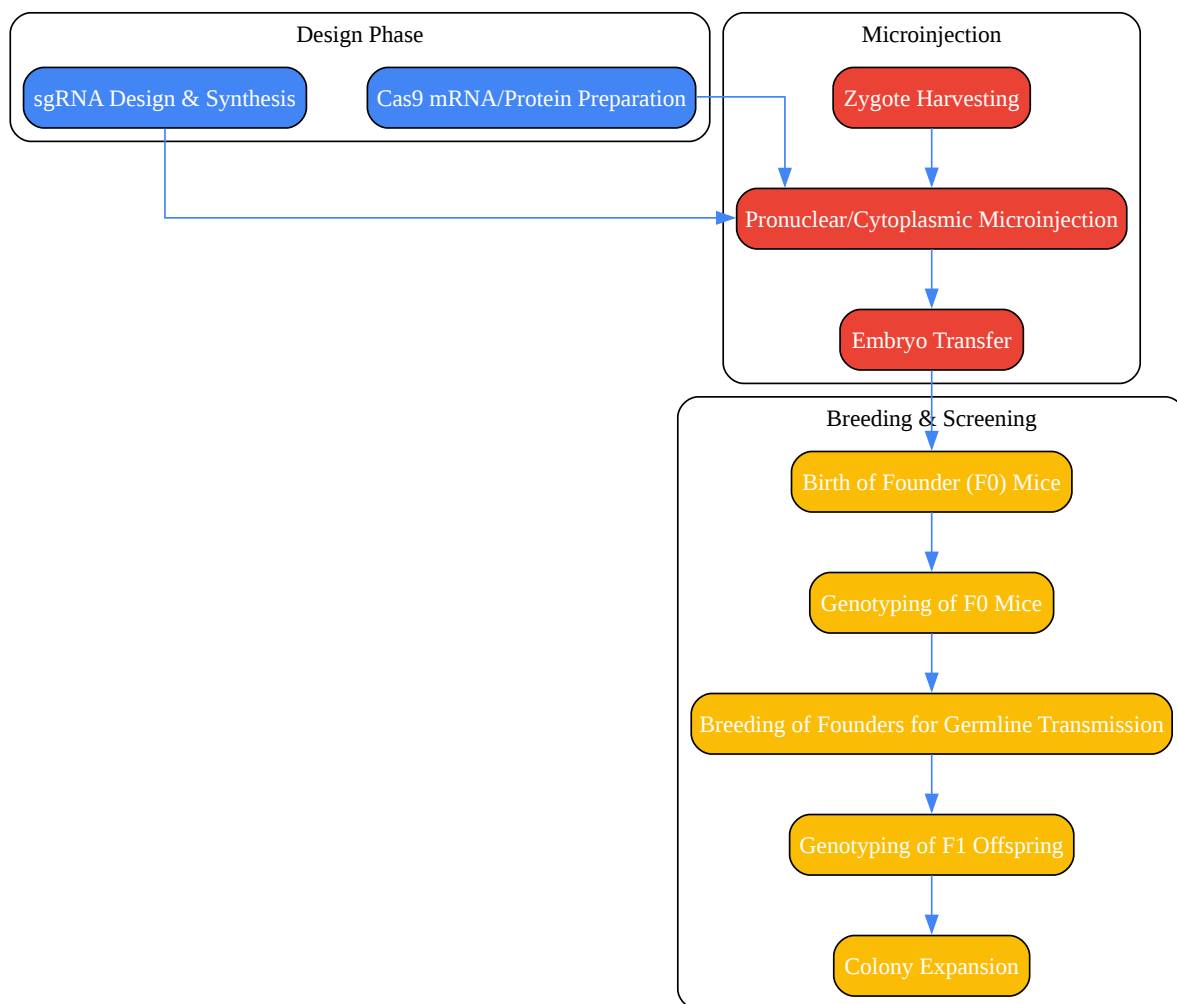
Introduction to BAI1

Brain-specific Angiogenesis Inhibitor 1 (**BAI1**), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a versatile transmembrane protein with a large extracellular domain.^[1] It is highly expressed in the brain, particularly in neurons and glia within the cortex, hippocampus, and amygdala.^[1] **BAI1** is implicated in a variety of biological processes, including the suppression of angiogenesis, engulfment of apoptotic cells, and regulation of dendritic spine and excitatory synapse development.^{[1][2]} Studies utilizing **BAI1** knockout mice have revealed its crucial role in social behavior, seizure susceptibility, and brain morphology.^[1] ^[3] A significant molecular consequence of **BAI1** knockout is the destabilization and subsequent reduction of Postsynaptic Density Protein 95 (PSD-95), a key scaffold protein at excitatory synapses.^{[4][5]}

Generation of a BAI1 Knockout Mouse Model using CRISPR/Cas9

The CRISPR/Cas9 system is a powerful and efficient tool for generating knockout mouse models. The strategy involves the targeted disruption of the *Adgrb1* gene (the mouse homolog of **BAI1**).

Experimental Workflow for CRISPR/Cas9-mediated Knockout



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Caption: Workflow for generating a **BAI1** knockout mouse.

Protocol 1: CRISPR/Cas9-Mediated Generation of BAI1 Knockout Mice

1. sgRNA Design and Synthesis:

- **Target Selection:** Design single guide RNAs (sgRNAs) to target a critical exon of the mouse *Adgrb1* gene (e.g., an early exon containing the start codon to ensure a null allele). Several online tools can be used for sgRNA design, which predict on-target efficiency and potential off-target effects.
- **Validated sgRNA Sequences (Examples):** While experimental validation is crucial, here are example sgRNA sequences targeting the mouse *Adgrb1* gene. It is recommended to test multiple sgRNAs.
 - sgRNA 1: 5'-ACGCCAGGGTTTCCCAGTC-3'
 - sgRNA 2: 5'-GAGCAGGTGGACAGAGAAAG-3'
- **Synthesis:** Synthesize the designed sgRNAs using in vitro transcription kits.

2. Preparation of Injection Mix:

- Prepare a microinjection mix containing:
 - Cas9 mRNA (e.g., 100 ng/μL) or Cas9 protein (e.g., 50 ng/μL)
 - sgRNA (e.g., 50 ng/μL)
 - Injection buffer (e.g., Tris-EDTA)

3. Zygote Microinjection:

- Harvest zygotes from superovulated female mice.
- Perform pronuclear or cytoplasmic microinjection of the CRISPR/Cas9 mix into the zygotes.
- Culture the injected zygotes overnight to the two-cell stage.

4. Embryo Transfer:

- Transfer the viable two-cell embryos into the oviducts of pseudopregnant recipient female mice.

5. Genotyping of Founder Mice:

- After birth, obtain tail biopsies from the founder (F0) pups.
- Extract genomic DNA.
- Perform PCR amplification of the targeted region followed by Sanger sequencing to identify founders with insertions or deletions (indels) that result in a frameshift mutation.

Protocol 2: Genotyping of **BAI1** Knockout Mice

1. Primer Design:

- Design primers flanking the sgRNA target site in the *Adgrb1* gene.
- Example Primers:
 - Forward Primer: 5'-CAGAGGAGCAGGTGGACAGAGAAAG-3'
 - Reverse Primer (Wild-type): 5'-TCAGGAGACAGTGGAAGCAGCG-3'
 - Reverse Primer (Knockout-specific, if a reporter cassette is used): 5'-TAACGCCAGGGTTTTCCCAGTCACG-3' (This example is for a LacZ insertion).

2. PCR Protocol:

- Reaction Mix:
 - Genomic DNA: ~100 ng
 - Forward Primer: 10 μ M
 - Reverse Primer(s): 10 μ M

- dNTPs: 10 mM
- Taq Polymerase and Buffer
- Nuclease-free water to final volume
- PCR Cycling Conditions:
 - Initial Denaturation: 94°C for 3 minutes
 - 35 cycles of:
 - Denaturation: 94°C for 30 seconds
 - Annealing: 58-62°C for 30 seconds (optimize for specific primers)
 - Extension: 72°C for 1 minute
 - Final Extension: 72°C for 5 minutes
- Analysis: Analyze PCR products on an agarose gel. The wild-type allele will produce a band of a specific size, while the knockout allele will either be absent or show a size shift depending on the nature of the indel or insertion.

Phenotypic Characterization of **BAI1** Knockout Mice

BAI1 knockout mice exhibit distinct behavioral and neurological phenotypes. Below are protocols for key characterization assays.

Behavioral Phenotyping

Quantitative Data Summary: Behavioral Phenotypes in **BAI1** Knockout Mice

Phenotype	Assay	Genotype	Observation	Reference
Social Behavior	Three-Chamber Social Interaction	Adgrb1-/-	Significant deficits in sociability and social discrimination.[1]	[1]
Adgrb1+/-	No significant preference for a novel mouse, suggesting a deficit in social discrimination.[1]	[1]		
Learning and Memory	Morris Water Maze	Bai1-/-	Severe impairments in spatial learning and memory.[4]	[4]
Seizure Susceptibility	6 Hz Seizure Test	Adgrb1-/-	Increased susceptibility to seizures.[1]	[1]
Flurothyl-induced Seizure	Adgrb1-/-	Shorter latencies to myoclonic jerk and generalized tonic-clonic seizures.[1]	[1]	

Protocol 3: Three-Chamber Social Interaction Test

This test assesses sociability and preference for social novelty.

1. Apparatus: A three-chambered box with openings between chambers. 2. Habituation: Place the subject mouse in the center chamber and allow it to explore all three empty chambers for 10 minutes. 3. Sociability Test: Place a novel "stranger" mouse in a wire cage in one of the side chambers and an empty wire cage in the other. Place the subject mouse back in the center chamber and record the time it spends in each chamber and interacting with each cage for 10

minutes. 4. Social Novelty Test: Replace the empty cage with a second, novel "stranger" mouse. Record the subject's activity for another 10 minutes to assess its preference for the new mouse over the familiar one.

Protocol 4: Morris Water Maze

This test evaluates hippocampus-dependent spatial learning and memory.

1. Apparatus: A circular pool filled with opaque water, with a hidden escape platform. 2. Acquisition Phase: For 5-7 days, conduct 4 trials per day where the mouse is placed in the pool from different starting positions and must find the hidden platform. Guide the mouse to the platform if it fails to find it within 60 seconds. 3. Probe Trial: On the day after the last acquisition day, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

Protocol 5: Seizure Susceptibility Testing

1. 6 Hz Seizure Test:

- Administer a low-frequency (6 Hz) electrical stimulation through corneal electrodes.
- Observe and score the seizure severity based on a standardized scale (e.g., Racine scale).

2. Chemoconvulsant-induced Seizures (e.g., Flurothyl):

- Place the mouse in a sealed chamber.
- Introduce a volatile convulsant like flurothyl at a constant rate.
- Record the latency to the first myoclonic jerk and the onset of a generalized tonic-clonic seizure.

Neuropathological and Molecular Analysis

Quantitative Data Summary: Neuropathological and Molecular Phenotypes in **BA11** Knockout Mice

Phenotype	Analysis Method	Genotype	Observation	Reference
Neuronal Density	Immunohistochemistry (NeuN staining)	Adgrb1-/-	Significantly lower neuron density in the dentate gyrus and CA1 region of the hippocampus.[1]	[1]
Apoptosis	Immunohistochemistry (Cleaved Caspase-3 staining)	Adgrb1-/-	Increased number of apoptotic cells in the CA1 region and somatosensory cortex at postnatal day 1.[1]	[1]
PSD-95 Protein Levels	Western Blot	Bai1-/-	Approximately 50% reduction in PSD-95 protein levels in the brain.[4][5]	[4][5]

Protocol 6: Immunohistochemistry for Apoptosis (Cleaved Caspase-3)

1. Tissue Preparation:

- Perfuse mice with 4% paraformaldehyde (PFA).
- Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
- Section the brain using a cryostat.

2. Staining:

- Permeabilize sections with Triton X-100.
- Block with normal serum.
- Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.
- Incubate with a fluorescently labeled secondary antibody.
- Mount with a DAPI-containing medium to counterstain nuclei.

3. Analysis:

- Image the sections using a fluorescence microscope.
- Quantify the number of cleaved caspase-3 positive cells in specific brain regions.

Protocol 7: Western Blot for PSD-95

1. Protein Extraction:

- Homogenize brain tissue in RIPA buffer with protease inhibitors.
- Centrifuge to pellet cell debris and collect the supernatant.
- Determine protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

- Separate protein lysates on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

- Block the membrane with non-fat milk or bovine serum albumin (BSA).
- Incubate with a primary antibody against PSD-95 overnight at 4°C.

- Incubate with an HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

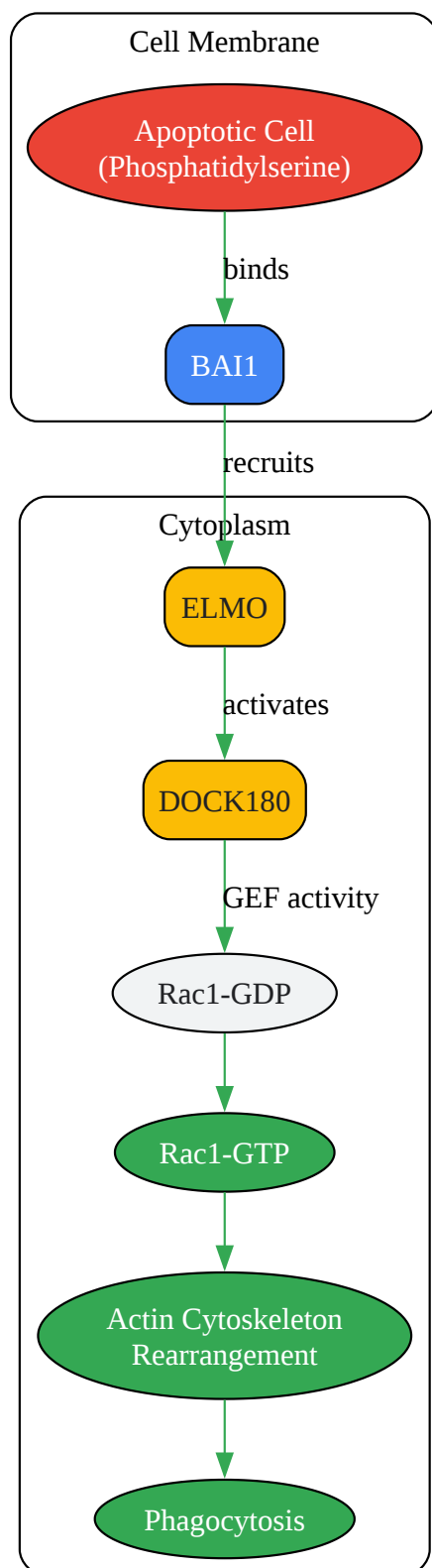
4. Analysis:

- Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β -actin).

BAI1 Signaling Pathways

BAI1 is involved in intricate signaling pathways that regulate cytoskeletal rearrangements crucial for phagocytosis and synaptogenesis.

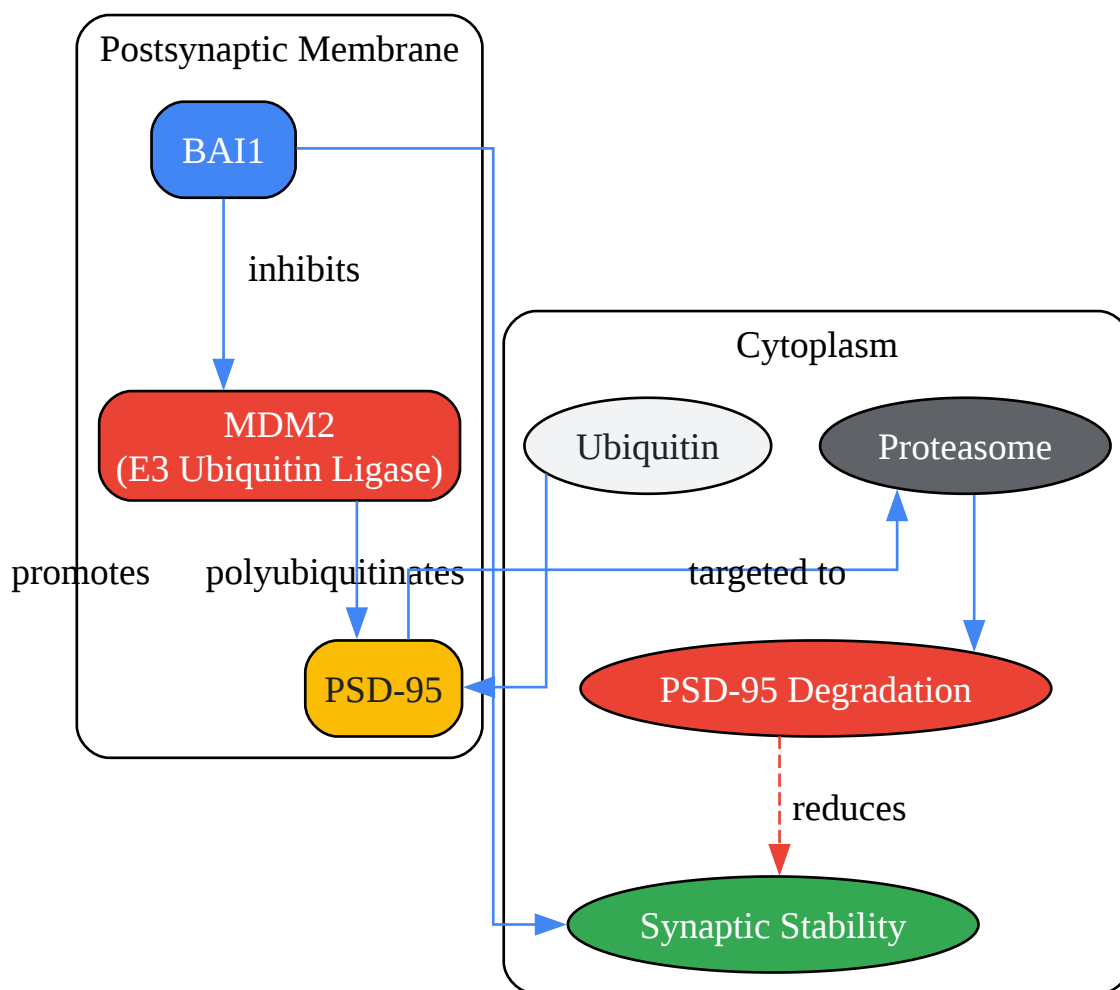
BAI1-Mediated Phagocytosis Signaling



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Caption: **BAI1** signaling in phagocytosis.

BAI1 Signaling in Synaptic Regulation



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Caption: **BAI1** regulation of PSD-95 stability.

Conclusion

The **BAI1** knockout mouse model provides a critical platform for dissecting the multifaceted functions of this important adhesion GPCR. The protocols and data presented here offer a comprehensive resource for researchers aiming to utilize this model to advance our understanding of neurodevelopment, synaptic plasticity, and the pathophysiology of related human diseases.

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